![molecular formula C27H34O2Si B14294997 2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol CAS No. 112667-60-4](/img/structure/B14294997.png)
2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of two tert-butyl groups, a methoxy group, and a diphenylsilyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with tert-butyl groups. This is usually achieved using isobutylene in the presence of an acid catalyst such as sulfuric acid.
Methoxylation: The next step involves the introduction of a methoxy group. This can be done by reacting the intermediate product with methanol in the presence of a base such as sodium methoxide.
Silylation: The final step involves the introduction of the diphenylsilyl group. This is typically achieved by reacting the intermediate product with diphenyldichlorosilane in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent the oxidation of sensitive compounds.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in preventing oxidative stress-related diseases.
Industry: Used as a stabilizer in polymers and other materials to prevent degradation due to oxidation.
Mecanismo De Acción
The antioxidant properties of 2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process, as it can form stable phenoxyl radicals after donating a hydrogen atom. The tert-butyl and diphenylsilyl groups enhance the stability of the phenoxyl radical, making the compound an effective antioxidant.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,4-Di-tert-butylphenol: Another antioxidant with similar properties.
2,6-Di-tert-butylphenol: Used as an antioxidant in various industrial applications.
Uniqueness
2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol is unique due to the presence of the methoxy and diphenylsilyl groups, which enhance its antioxidant properties and stability compared to other similar compounds. The combination of these functional groups makes it a highly effective antioxidant in various applications.
Propiedades
Número CAS |
112667-60-4 |
|---|---|
Fórmula molecular |
C27H34O2Si |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-6-[methoxy(diphenyl)silyl]phenol |
InChI |
InChI=1S/C27H34O2Si/c1-26(2,3)20-18-23(27(4,5)6)25(28)24(19-20)30(29-7,21-14-10-8-11-15-21)22-16-12-9-13-17-22/h8-19,28H,1-7H3 |
Clave InChI |
GLUIERQDUQYACD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



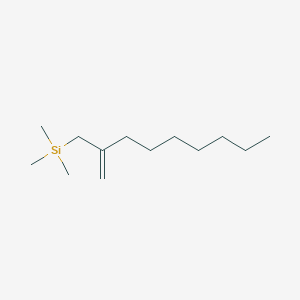
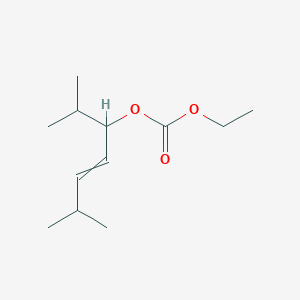



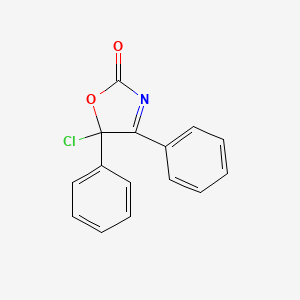
![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)
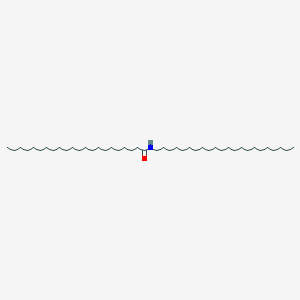

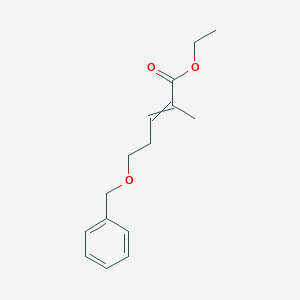
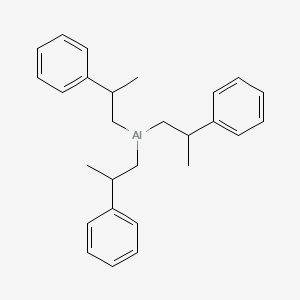
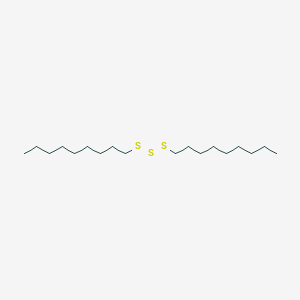
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
